1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835500
InChI: InChI=1S/C13H22N4O/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17/h11,14H,1-10H2
SMILES:
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine

CAS No.:

Cat. No.: VC17835500

Molecular Formula: C13H22N4O

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine -

Specification

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
IUPAC Name 5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H22N4O/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17/h11,14H,1-10H2
Standard InChI Key ITFPGGCXTPSFGS-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclohexyl group and at the 5-position with a piperazine-methyl group. The hydrochloride salt enhances solubility, a common modification for bioactive molecules. The IUPAC name, 5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride, reflects this arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₃ClN₄O
Molecular Weight286.8 g/mol
SMILESC1CCC(CC1)C2=NC(=NO2)CN3CCNCC3.Cl
InChIKeyMOLFOEFDJNPIBH-UHFFFAOYSA-N
SolubilityNot fully characterized

The cyclohexyl group introduces steric bulk and lipophilicity, while the piperazine moiety offers hydrogen-bonding capabilities, critical for target engagement.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves two key steps:

  • Oxadiazole Formation: Cyclocondensation of a cyclohexyl-substituted amidoxime with a carboxylic acid derivative under dehydrating conditions.

  • Piperazine Incorporation: Nucleophilic substitution or reductive amination to attach the piperazine-methyl group to the oxadiazole ring.

Reaction conditions often employ polar aprotic solvents (e.g., DMF or DMSO) and catalysts such as EDCI/HOBt for amide bond formation. The final hydrochloride salt is precipitated using HCl in diethyl ether.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4–3.6 ppm (piperazine methylene), and δ 4.2 ppm (oxadiazole-linked CH₂).

    • ¹³C NMR: Signals near δ 165 ppm (oxadiazole C=N) and δ 55–60 ppm (piperazine carbons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.8, consistent with the molecular weight.

Biological Activity and Mechanistic Insights

Neurological Applications

Piperazine derivatives are prevalent in psychopharmacology (e.g., aripiprazole). Although direct evidence is lacking, the compound’s structural similarity suggests potential interaction with dopamine or serotonin receptors.

Table 2: Comparative Activity of Related Compounds

CompoundTargetIC₅₀ (μM)Source
Analog A (Oxadiazole)Bacterial PBP2a0.89
Analog B (Piperazine)5-HT₁A Receptor12.3

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Oxadiazoles resist oxidative metabolism, but piperazine rings are susceptible to N-dealkylation. Co-administration with CYP3A4 inhibitors could prolong half-life.

Research Gaps and Future Directions

  • In Vitro Profiling: Screening against bacterial strains (e.g., S. aureus) and neuronal targets (e.g., D₂ receptors).

  • Structural Optimization: Introducing electron-withdrawing groups to the oxadiazole ring to enhance potency.

  • In Vivo Studies: Assessing toxicity and pharmacokinetics in rodent models.

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